molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6

Sunitinib-d4

Cat. No. B126786
M. Wt: 402.5 g/mol
InChI Key: WINHZLLDWRZWRT-IMVYMHHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sunitinib, also known as SU011248, is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It was developed to overcome the limitations of earlier tyrosine kinase inhibitors like SU6668 and SU5416, which had poor pharmacologic properties and limited efficacy. Sunitinib exhibits high bioavailability and nanomolar-range potency against its targets, which also include KIT, FLT3, CSF-1, and RET. These kinases are implicated in various malignancies such as small-cell lung cancer, gastrointestinal stromal tumors (GISTs), breast cancer, and others. Sunitinib has demonstrated significant antitumor activity in preclinical studies and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory GISTs .

Synthesis Analysis

Sunitinib was rationally designed to improve upon the pharmacokinetic properties of its predecessors. Its development involved the identification of key RTKs involved in angiogenesis and tumor growth, followed by the optimization of the compound to inhibit these targets effectively. The synthesis of sunitinib was likely guided by structure-activity relationship studies to enhance its bioavailability and potency .

Molecular Structure Analysis

The molecular structure of sunitinib allows it to inhibit multiple RTKs effectively. It is an oxindole derivative that binds to the ATP-binding sites of these kinases, thereby inhibiting their catalytic activity. The multitargeted approach of sunitinib is crucial for its efficacy, as it can simultaneously block several pathways involved in tumor growth and angiogenesis .

Chemical Reactions Analysis

Sunitinib interacts with the ATP-binding cleft of RTKs, competing with ATP and preventing the transfer of the phosphate group to the substrate, which is a key step in signal transduction. By inhibiting these kinases, sunitinib disrupts the signaling pathways that promote tumor angiogenesis, growth, and survival .

Physical and Chemical Properties Analysis

Sunitinib is a small molecule with properties that allow for oral administration and good systemic bioavailability. It is a multitargeted inhibitor, which means it has a broad spectrum of activity against various kinases. The physical and chemical properties of sunitinib contribute to its ability to penetrate tissues and reach tumor sites effectively. Its pharmacokinetic profile is characterized by a relatively long half-life, which supports once-daily dosing .

Relevant Case Studies

Several clinical studies have demonstrated the efficacy of sunitinib in various cancer types. In metastatic renal cell carcinoma and GISTs, sunitinib has shown definitive efficacy, leading to its regulatory approval for these indications. Phase II studies have also shown activity in neuroendocrine, colon, and breast cancers. Notably, sunitinib has been effective in heavily pretreated metastatic breast cancer patients, including those with triple-negative tumors and those previously treated with trastuzumab . Additionally, sunitinib has been shown to induce apoptosis and inhibit the growth of medulloblastoma tumor cells by targeting STAT3 and AKT signaling pathways . It also has immunomodulatory effects, reducing immunosuppressive cells in the tumor microenvironment .

Scientific Research Applications

Multitargeted Tyrosine Kinase Inhibition

Sunitinib, also known as SU11248, is recognized for its capability to inhibit multiple tyrosine kinases, playing a crucial role in the pathways of various growth factors. This oral, low molecular weight tyrosine kinase inhibitor targets platelet-derived growth factor receptors (PDGF-Rs), vascular endothelial growth factor receptors (VEGFRs), c-KIT, FLT3, and RET. The inhibition of these pathways is critical as it leads to reduced tumor vascularization and triggers apoptosis in cancer cells, culminating in tumor shrinkage. Sunitinib's effectiveness is observed in various in vitro and in vivo studies, especially concerning its action against different forms of thyroid cancer, highlighting its therapeutic potential in differentiated thyroid carcinoma and its significant activity against anaplastic thyroid cancer cells. However, the need for further phase III studies to validate its efficacy in aggressive thyroid cancer is emphasized, indicating an area for future research (Ferrari et al., 2019).

Preclinical Efficacy and Translational Medicine

A comprehensive review of sunitinib's preclinical data reflects its robust inhibitory activity against angiogenic pathways (VEGFR, PDGFR) and direct pro-oncogenic pathways (stem-cell factor receptor, FLT-3). This review not only consolidates the therapeutic potential of sunitinib but also highlights the importance of understanding the multiple pathways involved in cancer progression. It accentuates the translational journey of sunitinib from benchtop to bedside and underlines the necessity of addressing the role of these pathways in specific malignancies (Christensen, 2007).

Gender-Divergent Responses and Precision Medicine

The significance of incorporating sex as a covariate in preclinical and clinical studies of sunitinib is discussed, stressing the potential sex-based differences in pharmacokinetics, drug–drug interactions, and therapeutic outcomes. This aspect calls for a more profound integration of preclinical, clinical, and translational research, considering specific sex-divergent endpoints and paying closer attention to these differences in polypharmacy scenarios and bioequivalence studies. This approach not only ensures a comprehensive understanding of sunitinib's pharmacological profile but also fosters a new scientific culture, encouraging the active role of scientists and the pharmaceutical industry in emphasizing gender differences in their research programs (Segarra et al., 2017).

Therapeutic Drug Monitoring in Clinical Settings

The review on the necessity of therapeutic drug monitoring (TDM) of sunitinib and its major metabolite, N-desethylsunitinib, sheds light on the variability in systemic exposure and the resulting variability in efficacy and toxicity among patients. It highlights the concentration-efficacy and concentration-toxicity relationships in gastrointestinal stromal tumors and metastatic renal clear-cell carcinoma. This review emphasizes the need for proper and robust TDM in adult patients, aiming for optimal therapeutic responses while preventing toxicity, thus contributing to the precision medicine approach in the treatment of these malignancies (Demlova et al., 2020).

Safety And Hazards

Sunitinib may cause damage to fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, avoid dust formation, and not to breathe dust, vapor, mist, or gas .

properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib-d4
Reactant of Route 2
Reactant of Route 2
Sunitinib-d4
Reactant of Route 3
Reactant of Route 3
Sunitinib-d4
Reactant of Route 4
Reactant of Route 4
Sunitinib-d4
Reactant of Route 5
Reactant of Route 5
Sunitinib-d4
Reactant of Route 6
Reactant of Route 6
Sunitinib-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.